molecular formula C12H16ClFN2O B2637451 (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride CAS No. 1286208-24-9

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B2637451
CAS No.: 1286208-24-9
M. Wt: 258.72
InChI Key: RLHAEKJJAWSDEO-MERQFXBCSA-N
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Description

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by a dual-functional ionic liquid, which provides good yields and utilizes mild and clean reaction conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve the use of ionic liquids due to their advantages, such as high thermal and chemical stability, low vapor pressure, and non-flammability. These methods are designed to be fast and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its effects on various biological targets.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives .

Properties

IUPAC Name

4-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H,15,16);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHAEKJJAWSDEO-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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